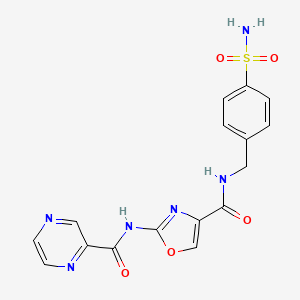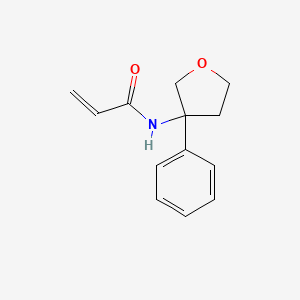![molecular formula C20H14N4O B2652128 2-({4-[(2-Methyl-8-quinolinyl)oxy]anilino}methylene)malononitrile CAS No. 1024280-80-5](/img/structure/B2652128.png)
2-({4-[(2-Methyl-8-quinolinyl)oxy]anilino}methylene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-({4-[(2-Methyl-8-quinolinyl)oxy]anilino}methylene)malononitrile” is a chemical compound with the CBNumber: CB11521505 . It’s also known as "Propanedinitrile, 2-[[[4-[(2-methyl-8-quinolinyl)oxy]phenyl]amino]methylene]" .
Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, and molecular weight of this compound are not specified in the search results .Scientific Research Applications
Structural Analysis and Computational Features
A study by Nesterov et al. (2013) investigated compounds similar to 2-({4-[(2-Methyl-8-quinolinyl)oxy]anilino}methylene)malononitrile, focusing on their structural and computational features. The study revealed that these compounds exhibit strong conjugation between the quinoline fragment and the electron-withdrawing substituent, leading to almost planar structures. This insight can be pivotal for understanding the electronic properties and reactivity of such compounds (Nesterov, Yang, Nesterov, & Richmond, 2013).
Synthesis and Derivative Formation
Research by Sekar and Prasad (1999) discusses the synthesis methods related to compounds akin to this compound. Such methods are crucial for creating derivatives with potential applications in various fields, including materials science and pharmaceuticals (Sekar & Prasad, 1999).
Biological Activity Analysis
Jadhav and Halikar (2013) conducted a study on compounds structurally related to this compound, analyzing their antimicrobial activities. This type of research is essential for evaluating the potential use of these compounds in medical and biological applications (Jadhav & Halikar, 2013).
Chemical Reaction Mechanisms
A study by Al-Omran and El-Khair (2013) explored the reactions of similar compounds, providing insights into their chemical mechanisms. Understanding these mechanisms can inform the development of new synthetic routes and applications in chemical synthesis (Al-Omran & El-Khair, 2013).
Catalytic Properties and Applications
Hou et al. (2006) researched nickel complexes involving ligands similar to this compound. Such complexes have significant implications in catalysis, particularly in processes like ethylene oligomerization, which are crucial in industrial chemistry (Hou, Sun, Zhang, Ma, Deng, & Lu, 2006).
Properties
IUPAC Name |
2-[[4-(2-methylquinolin-8-yl)oxyanilino]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O/c1-14-5-6-16-3-2-4-19(20(16)24-14)25-18-9-7-17(8-10-18)23-13-15(11-21)12-22/h2-10,13,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJMFYMRSRUUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3=CC=C(C=C3)NC=C(C#N)C#N)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(4-benzylpiperidin-1-yl)-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2652045.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2652047.png)
![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate](/img/structure/B2652048.png)
![N-(2-methoxy-5-methylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2652051.png)

![ethyl 4-(2-(3,4-dimethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamido)piperidine-1-carboxylate](/img/structure/B2652054.png)
![butyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2652055.png)


![7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2H-chromen-2-one](/img/structure/B2652060.png)

![N-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-phenylbenzene-1,4-diamine](/img/structure/B2652063.png)
![(E)-5-chloro-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2652064.png)

